molecular formula C12H12N2OS B1489739 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one CAS No. 1808527-39-0

2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one

Cat. No. B1489739
CAS RN: 1808527-39-0
M. Wt: 232.3 g/mol
InChI Key: RWHAFBAPIKSJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. MPTP is a pyrimidine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis of novel compounds using 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one and similar structures. These compounds are often investigated for their biological activity, including potential antiviral, antimicrobial, and antitumor properties. For instance, pyrido[2,3-d]pyrimidine derivatives synthesized using 6-amino-2-(methylthio)pyrimidin-4(3H)-one showed remarkable activity against certain viruses and cancer cell lines (Nia et al., 2013).

Chemical Synthesis Techniques

  • The compound has been utilized in various chemical synthesis processes, such as one-pot synthesis techniques and microwave-assisted synthesis. These methods aim to produce derivatives efficiently and in high yields, contributing to advances in chemical manufacturing processes (Dabiri et al., 2007).

Development of Antifungal Agents

  • Compounds derived from 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one have been evaluated for their potential antifungal activity. This application is significant in the field of agricultural and pharmaceutical research, aiming to develop new antifungal agents that can be used in various contexts (Ren et al., 2014).

Exploration in Photochemistry

  • The compound has also been a subject of interest in the field of photochemistry, with studies focusing on its behavior upon irradiation. Understanding these photochemical properties can lead to developments in materials science and pharmaceuticals (Hirai et al., 1980).

properties

IUPAC Name

4-(4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)10-7-11(15)14-12(13-10)16-2/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHAFBAPIKSJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one
Reactant of Route 6
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.